molecular formula C9H4BrF2N B1520640 6-Bromo-5,8-difluoroquinoline CAS No. 1133115-72-6

6-Bromo-5,8-difluoroquinoline

Cat. No. B1520640
M. Wt: 244.03 g/mol
InChI Key: GVFUBMHGLPCFNH-UHFFFAOYSA-N
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Description

6-Bromo-5,8-difluoroquinoline is a chemical compound with the molecular formula C9H4BrF2N . It has a molecular weight of 244.04 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 6-Bromo-5,8-difluoroquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has two fluorine atoms at the 5th and 8th positions and a bromine atom at the 6th position .


Physical And Chemical Properties Analysis

6-Bromo-5,8-difluoroquinoline is a solid compound . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Derivatives

6-Bromo-5,8-difluoroquinoline serves as a key intermediate in the synthesis of various chemical compounds. Choi et al. (2004) demonstrated its use in preparing 7-alkylamino-2-methylquinoline-5,8-diones, highlighting its role in nucleophilic substitution reactions (Choi & Chi, 2004). Hu et al. (2003) utilized 6-bromoquinoline to create novel chelating ligands through Friedländer condensation, revealing its potential in forming bidentate and tridentate derivatives (Hu, Zhang, & Thummel, 2003).

Photochemistry and Photolabile Protection

Fedoryak and Dore (2002) explored the photochemistry of brominated hydroxyquinolines, including 6-bromo variants, for their potential as photolabile protecting groups. They highlighted its high single-photon quantum efficiency and suitability for multiphoton-induced photolysis in biological applications (Fedoryak & Dore, 2002).

Pharmaceutical Synthesis

Nishimura and Saitoh (2016) demonstrated the application of a 6-bromo derivative in streamlining the synthesis of a pharmaceutical intermediate, showcasing its role in drug discovery (Nishimura & Saitoh, 2016). Additionally, Köprülü et al. (2018) investigated 6-bromoquinoline derivatives for their antiproliferative activities against cancer cell lines, underlining its relevance in anticancer drug development (Köprülü, Ökten, Tekin, & Çakmak, 2018).

Molecular Docking and Anticancer Properties

Agbo et al. (2015) conducted molecular docking studies on 6-bromo-2-styrylquinazolin-4(3H)-ones, evaluating their potential as anticancer agents. Their research highlights the compound's significance in exploring new therapeutic avenues (Agbo, Makhafola, Choong, Mphahlele, & Ramasami, 2015).

Chemical Synthesis and Reactions

Politanskaya et al. (2005) investigated the regioselectivity of difluoroquinolines, including 6-bromo variants, in reactions with sodium methoxide. Their research provides insight into the chemical behavior and reactivity of these compounds (Politanskaya, Malysheva, Beregovaya, Bagryanskaya, Gatilov, Malykhin, & Shteingarts, 2005).

Safety And Hazards

6-Bromo-5,8-difluoroquinoline is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-5,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2N/c10-6-4-7(11)9-5(8(6)12)2-1-3-13-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFUBMHGLPCFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=C2F)Br)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672344
Record name 6-Bromo-5,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5,8-difluoroquinoline

CAS RN

1133115-72-6
Record name Quinoline, 6-bromo-5,8-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Selivanova, A Skolyapova, V Krasnov… - Available at SSRN … - papers.ssrn.com
Bromination of ten known fluorinated quinolin-2 (1H)-ones by the KBrO3/HBr system is investigated. If there is no F atom in the position 6 of substrate, the Br atom is introduced into …
Number of citations: 0 papers.ssrn.com
FK Verkhov, AD Skolyapova, VI Krasnov… - Journal of Fluorine …, 2023 - Elsevier
Bromination of ten known fluorinated quinolin-2(1H)-ones by the KBrO 3 /HBr system is investigated. If there is no F atom in the position 6 of substrate, the Br atom is introduced into …
Number of citations: 0 www.sciencedirect.com

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